molecular formula C15H13N3O5 B3846374 N-benzyl-N-methyl-3,5-dinitrobenzamide

N-benzyl-N-methyl-3,5-dinitrobenzamide

Cat. No.: B3846374
M. Wt: 315.28 g/mol
InChI Key: XBVHWZCIXWPNDQ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or household use. N-benzyl-N-methyl-3,5-dinitrobenzamide is a synthetic organic compound belonging to the class of dinitrobenzamides. It is of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its structure is closely related to a class of N-benzyl 3,5-dinitrobenzamides that have been identified as potent antitubercular agents . These related compounds exhibit excellent in vitro activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis , with some analogues demonstrating minimum inhibitory concentration (MIC) values as low as 0.0625 μg/mL, comparable to clinical candidates . The proposed mechanism of action for this chemical series involves the inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in the cell wall biosynthesis of mycobacteria . This mechanism is distinct from that of many conventional antibiotics, making such compounds promising candidates for addressing the global challenge of drug-resistant tuberculosis. Researchers can utilize this compound as a key intermediate or precursor for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The presence of both nitro groups and a substituted benzamide moiety is often associated with high metabolic stability and target binding affinity . Handle with appropriate safety precautions, as related dinitro compounds can be harmful and may cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

N-benzyl-N-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVHWZCIXWPNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3,5-dinitrobenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method offers several advantages, including low reaction times, high yields, and an eco-friendly process .

Industrial Production Methods

Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride (NaBH4). The reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products

The major products formed from these reactions include various amine derivatives and substituted benzamides, which can be further utilized in different applications.

Scientific Research Applications

N-benzyl-N-methyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, it has been studied for its potential to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme involved in the biosynthesis of the mycobacterial cell wall. This inhibition can lead to the disruption of cell wall synthesis and, consequently, the death of the bacterial cell .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry
  • N-Methyl-3,5-dinitrobenzamide : X-ray crystallography reveals two independent molecules in the asymmetric unit, with dihedral angles between the amide plane and benzene ring of 29.82° and 31.17°. Intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .
  • Crystallization from ethanol yields a structure refined to an R-factor of 0.067, with hydrogen-bonding patterns similar to the methyl analog .
  • N,N-Dicyclohexyl-3,5-dinitrobenzamide : Bulky cyclohexyl groups increase hydrophobicity and disrupt planar stacking, leading to distinct crystal packing dominated by van der Waals interactions .
Table 1: Structural Parameters of Selected Analogs
Compound Dihedral Angle (°) Key Interactions Crystallographic R-Factor
N-Methyl-3,5-dinitrobenzamide 29.82–31.17 N–H⋯O hydrogen bonds 0.067
N-Ethyl-3,5-dinitrobenzamide Not reported N–H⋯O hydrogen bonds 0.067
N,N-Dicyclohexyl derivative Not reported Van der Waals interactions 0.162
Anti-Tuberculosis Activity
  • N-Alkylphenyl-3,5-dinitrobenzamide analogs : A series of 43 derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv. Substituents on the benzyl group (e.g., electron-donating or -withdrawing groups) significantly impact minimum inhibitory concentration (MIC) values. For example, halogenated derivatives showed MICs as low as 0.5 µg/mL, while bulky alkyl groups reduced potency .
  • The N-methyl group may enhance metabolic stability compared to N-H analogs .
Binding Affinity in Pi-Pi Complexation
  • N-Methyl-3,5-dinitrobenzamide (DNB): Forms complexes with aromatic donors (e.g., dimethylacetamide, DMA) via charge-transfer interactions. Binding constants (K) and Gibbs free energy (ΔG) were determined via NMR titration, with ΔG = −5.2 kcal/mol, indicating moderate affinity .

Physicochemical Properties

Solubility and Hydrophobicity
  • N-Methyl-3,5-dinitrobenzamide : LogP ≈ 2.4 (estimated), with moderate solubility in polar aprotic solvents .
  • N-Benzyl-N-methyl-3,5-dinitrobenzamide : Higher molecular weight (301.25 g/mol) and logP (~2.8) due to the benzyl group, suggesting lower aqueous solubility .
  • N,N-Dicyclohexyl-3,5-dinitrobenzamide : Extremely hydrophobic (logP > 5), limiting applications in biological systems but useful in host-guest chemistry .
Hydrogen-Bonding Capacity
  • N-Methyl and N-Ethyl derivatives: One hydrogen-bond donor (N–H) and five acceptors (carbonyl and nitro O atoms) .
  • N-Benzyl-N-methyl derivative: No hydrogen-bond donors (due to N-methylation), reducing polar interactions but increasing membrane permeability .

Q & A

Q. What are the established synthetic routes for N-benzyl-N-methyl-3,5-dinitrobenzamide, and what methodological considerations are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Nitro Group Introduction : Nitration of benzamide precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Benzylation and Methylation : Sequential alkylation with benzyl and methyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure product.
Key Considerations :

  • Monitor reaction progress via TLC to prevent side reactions (e.g., di-nitration byproducts).
  • Use inert atmospheres (N₂/Ar) to avoid hydrolysis of intermediates.
  • Optimize stoichiometry of alkylating agents to minimize residual halides .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.0 ppm for nitro groups) and benzyl/methyl substituents (δ 2.5–4.5 ppm).
    • NOESY/ROESY : Confirm spatial proximity of benzyl and methyl groups.
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1530 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹).
  • Single-Crystal X-ray Diffraction :
    • Grow crystals via slow evaporation in ethanol/dichloromethane.
    • Refine structures using SHELXL (SHELX suite) to resolve disorder or twinning .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening :
    • Use broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis (MIC determination) and Gram-positive/negative pathogens.
    • Include positive controls (e.g., isoniazid for TB) and solvent controls.
  • Cytotoxicity Assays :
    • Test on mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity.
  • Data Interpretation :
    • Compare MIC values with known nitroaromatic drugs (e.g., nitrofurans) to infer mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to enhance the antitubercular activity of this compound?

Methodological Answer:

  • Modifications :
    • Benzyl Group : Introduce electron-withdrawing substituents (e.g., -Cl, -F) to enhance lipophilicity and membrane penetration.
    • Nitro Groups : Replace one nitro group with a bioisostere (e.g., trifluoromethyl) to reduce metabolic instability.
  • Assay Design :
    • Synthesize derivatives via parallel combinatorial chemistry.
    • Screen against drug-resistant M. tuberculosis strains (e.g., XDR-TB) and quantify intracellular bactericidal activity in macrophages .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Methodological Answer:

  • Common Issues :
    • Twinning : Crystals may form pseudo-merohedral twins due to symmetry mismatches.
    • Disorder : Flexible benzyl/methyl groups may occupy multiple positions.
  • Solutions :
    • Collect high-resolution data (≤1.0 Å) at synchrotron sources.
    • Use SHELXL’s TWIN/BASF commands for twin refinement and PART commands for disorder modeling .

Q. How can computational methods elucidate the mechanism of action of this compound against M. tuberculosis?

Methodological Answer:

  • Molecular Docking :
    • Target enzymes (e.g., DprE1, a nitroreductase) using AutoDock Vina or Schrödinger Suite.
    • Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS).
  • QSAR Modeling :
    • Corrogate substituent effects (Hammett σ values) with MIC data to predict optimal modifications .

Q. How should researchers address contradictory data in biological activity across studies?

Methodological Answer:

  • Case Example : Discrepant MIC values for M. tuberculosis may arise from:
    • Assay Conditions : Variations in inoculum size, media composition, or incubation time.
    • Compound Stability : Degradation under assay conditions (e.g., light exposure).
  • Resolution Strategies :
    • Repeat assays under standardized protocols (CLSI/WHO guidelines).
    • Characterize purity via HPLC-MS and quantify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-methyl-3,5-dinitrobenzamide
Reactant of Route 2
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N-benzyl-N-methyl-3,5-dinitrobenzamide

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